

# Using 2-Amino-4-morpholinobutanoic acid in solid-phase peptide synthesis (SPPS)

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## Compound of Interest

Compound Name:	2-Amino-4-morpholinobutanoic acid
CAS No.:	854893-19-9
Cat. No.:	B600902

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Application Note: Strategic Incorporation of **2-Amino-4-morpholinobutanoic Acid** in Solid-Phase Peptide Synthesis (SPPS)

## Part 1: Introduction & Molecule Profile

**2-Amino-4-morpholinobutanoic acid** (CAS: 770684-35-0) represents a specialized class of non-canonical amino acids used to modulate the physicochemical properties of therapeutic peptides. Structurally, it functions as a glutamic acid derivative where the

-carboxyl group is replaced by a morpholine ring, or viewed as a homo-alanine backbone functionalized with a morpholino-ethyl side chain.

Why use it?

- Solubility Enhancement: The morpholine ring (pKa

8.3) is protonated at physiological pH, significantly increasing aqueous solubility compared to aliphatic residues like Leucine or Valine.

- Pharmacokinetics: Morpholine is a common pharmacophore in medicinal chemistry, known to improve metabolic stability and blood-brain barrier permeability.
- Receptor Interaction: It acts as a bulky, basic residue capable of unique hydrogen bonding and cation-  
  
interactions, distinct from Lysine or Arginine.

## Physicochemical Profile[1][2][3][4][5][6][7][8]

Property	Data	Notes
IUPAC Name	2-Amino-4-morpholinobutanoic acid	
CAS Number	770684-35-0	
Molecular Weight	188.22 g/mol (Free Base)	Increases to ~410 Da as Fmoc-derivative
Side Chain Type	Basic, Tertiary Amine	Critical: Does not require orthogonal protection in Fmoc SPPS.
Solubility	High (Acidic pH), Moderate (Neutral)	Soluble in DMF, NMP, and DMSO.

## Part 2: Pre-Synthesis Considerations & Strategy

Successful incorporation requires understanding the "Tertiary Amine Effect." Unlike Lysine (primary amine) or Tryptophan (indole), the morpholine nitrogen is a tertiary amine.

### 1. Protection Strategy:

- -Amine: Fmoc-protected (Fmoc-**2-Amino-4-morpholinobutanoic acid**).
- Side Chain: Unprotected. Tertiary amines are non-nucleophilic towards activated esters due to steric hindrance and lack of an abstractable proton. They do not require Boc/Trt protection.

- Risk Factor: The free tertiary amine can act as an intramolecular base. During slow coupling steps, it may abstract the

-proton of the activated amino acid, leading to racemization.

## 2. Coupling Reagent Selection:

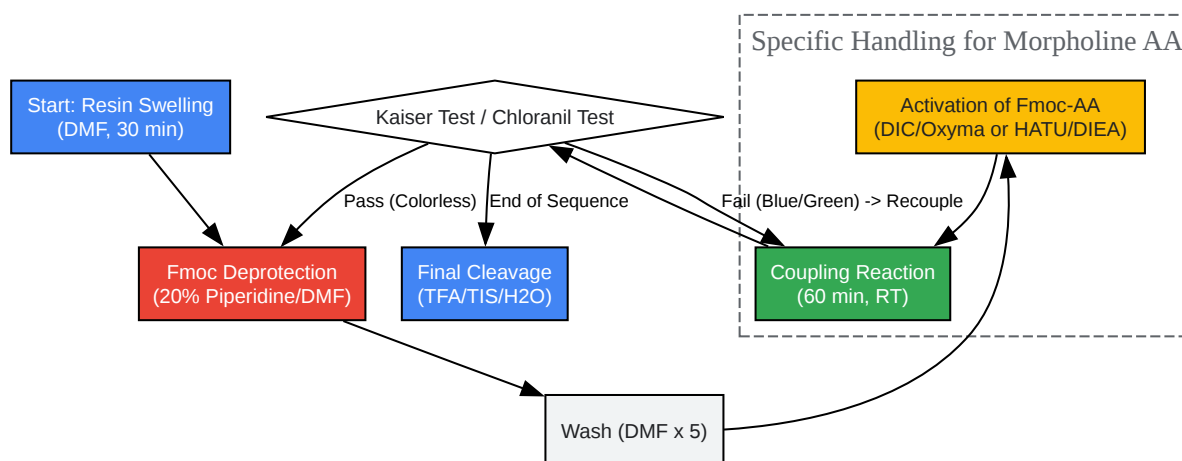
- Recommended: DIC / Oxyma Pure. This carbodiimide/oxime method maintains a slightly acidic-to-neutral pH environment, suppressing base-catalyzed racemization.
- Alternative: HATU / DIEA. Use with caution. If used, minimize the equivalents of DIEA (base) because the morpholine side chain contributes to the basicity.

## 3. Resin Selection:

- 2-Chlorotriyl Chloride (2-CTC) Resin: Ideal for preventing diketopiperazine (DKP) formation if the morpholine residue is at the C-terminus.
- Rink Amide Resin: Standard for C-terminal amides.

# Part 3: Experimental Protocol

## Workflow Visualization



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Caption: Standard SPPS cycle adapted for Morpholine-AA. Note the critical decision point at the coupling stage to prevent racemization.

## Step-by-Step Methodology

Reagents:

- Amino Acid: Fmoc-**2-Amino-4-morpholinobutanoic acid** (3.0 eq).
- Activator: DIC (3.0 eq) and Oxyma Pure (3.0 eq).
- Solvent: DMF (Anhydrous).
- Resin: Rink Amide MBHA (Loading 0.5 mmol/g).

1. Resin Preparation: Swell the resin in DMF for 30 minutes. Drain.

2. Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5 x 1 min) to remove all traces of piperidine. Note: Ensure thorough washing. Residual piperidine combined with the basic morpholine side chain in the next step can accelerate racemization.

3. Activation & Coupling (The Critical Step):

- Method A (Preferred - Low Racemization):
  - Dissolve Fmoc-AA and Oxyma Pure in minimal DMF.
  - Add DIC.
  - Pre-activate for 2 minutes.
  - Add to resin.<sup>[1][2][3][4]</sup>
  - Agitate for 45–60 minutes at Room Temperature.
- Method B (High Reactivity):

- Dissolve Fmoc-AA and HATU in DMF.
- Add DIEA (Diisopropylethylamine). Crucial: Use only 2.0 eq of DIEA instead of the standard 6.0 eq, as the morpholine side chain is already basic.
- Add to resin immediately.

4. Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). The morpholine nitrogen will not react with these tests; you are monitoring the consumption of the resin-bound amine.

5. Capping (Optional but Recommended): If the test is slightly positive, cap unreacted chains with Acetic Anhydride/DIEA/DMF (1:1:8) for 5 minutes.

6. Cleavage: The morpholine ring is stable to acid.[3] Use a standard cocktail:

- Reagent K: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).
- Alternative (Odorless): TFA (95%) / TIS (2.5%) / H<sub>2</sub>O (2.5%).
- Duration: 2–3 hours.
- Post-Cleavage: Precipitate in cold Diethyl Ether. The peptide will likely precipitate as a TFA salt (protonated morpholine).

## Part 4: Quality Control & Troubleshooting

### Analytical Expectations

Parameter	Observation
Mass Spectrometry (ESI+)	Expect [M+H] <sup>+</sup> and potentially [M+2H] <sup>2+</sup> due to the basic morpholine nitrogen.
HPLC Retention	Morpholine is polar. The peptide will elute earlier than the analogous Leucine/Phenylalanine variant.
Counter-Ion	The purified peptide will be a TFA salt. For biological assays requiring neutral pH, perform a salt exchange (e.g., HCl or Acetate) or neutralize in buffer.

## Troubleshooting "The Morpholine Effect"

### Issue 1: Low Yield / Difficult Coupling

- Cause: Steric hindrance of the morpholine ethyl side chain.
- Solution: Double couple using DIC/Oxyma. Increase temperature to 50°C (only if Cys/His are absent to avoid racemization).

### Issue 2: Racemization

- Cause: Base-catalyzed proton abstraction.
- Solution: Switch exclusively to DIC/Oxyma. Avoid pre-activation times >5 minutes.

### Issue 3: Aggregation

- Cause: Inter-chain hydrogen bonding.
- Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoproline dipeptides if the sequence is long.

## References

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